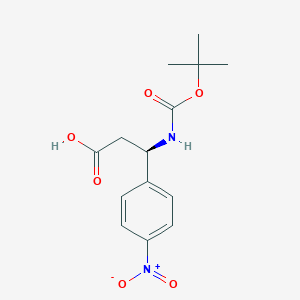

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid

説明

The compound “®-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid” is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrophenyl group . The Boc group is commonly used in peptide synthesis to protect the amino group, and the nitrophenyl group is a common leaving group in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would feature a central carbon atom (the alpha carbon in an amino acid) bonded to a carboxylic acid group, a Boc-protected amino group, and a 4-nitrophenyl group . The presence of the ® descriptor indicates that the compound is a chiral molecule, and the configuration of the chiral center is ‘R’ or rectus .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The Boc group could be removed under acidic conditions to reveal the free amino group . The carboxylic acid group could react with bases to form a carboxylate, or with alcohols to form an ester . The nitro group on the phenyl ring could potentially undergo reduction to an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. It would likely be a solid at room temperature, given the presence of the aromatic ring and the carboxylic acid group . The compound would likely be soluble in polar solvents due to the presence of the polar carboxylic acid and amino groups .科学的研究の応用

Organic Synthesis and Pharmaceutical Applications

Peptide Synthesis and Protecting Groups : The utility of tert-butoxycarbonyl (Boc) as a protecting group for amino acids in peptide synthesis is well-documented. It offers selective protection and activation of amino and hydroxyl groups, crucial for peptide bond formation and subsequent synthesis steps (Matsueda & Walter, 2009). Additionally, Boc-amino acids are employed in the synthesis of dipeptide 4-nitroanilides, including non-proteinogenic amino acids, showcasing the versatility of Boc in synthesizing complex peptide structures (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Stereocontrolled Synthesis : The compound serves as a building block in stereocontrolled syntheses, such as the preparation of dipeptide isosteres, demonstrating its role in creating molecules with specific stereochemistry for potential therapeutic applications (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Polymer Science and Material Applications

Copolymerization and Chiroptical Properties : The amino acid-based acetylene, N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, has been copolymerized with various monomers to study the chiroptical properties of the resulting copolymers. This research highlights the potential of such compounds in creating polymers with specific optical activities, relevant for materials science and engineering (Gao, Sanda, & Masuda, 2003).

Polymer Synthesis : Novel amino acid-derived acetylene monomers, such as N-(tert-butoxycarbonyl)-l-alanine propargyl ester, have been synthesized and polymerized. The study of these polymers' properties, such as their specific rotations and circular dichroism (CD) signals, opens avenues for developing new materials with desirable physical and chemical characteristics (Gao, Sanda, & Masuda, 2003).

作用機序

The introduction of the Boc group into organic compounds has been made more efficient, versatile, and sustainable through the use of flow microreactor systems . This process is more sustainable compared to the batch process .

The crowded tert-butyl group, which is part of the Boc group, has a unique reactivity pattern. It is used in chemical transformations and has implications in biosynthetic and biodegradation pathways .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The compound could potentially be irritant or harmful if ingested, inhaled, or if it comes into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

特性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVLDNCAYKCLCI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964484 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid | |

CAS RN |

499995-73-2 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2717786.png)

![4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile](/img/structure/B2717790.png)

![2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2717791.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2717793.png)

![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717795.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2717797.png)

![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)

![N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2717801.png)